molecular formula C17H17NO8S2 B2407957 (Z)-2-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)succinic acid CAS No. 845808-57-3

(Z)-2-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)succinic acid

Cat. No. B2407957
CAS RN: 845808-57-3
M. Wt: 427.44
InChI Key: XEHCRUZLJFONHM-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)succinic acid is a useful research compound. Its molecular formula is C17H17NO8S2 and its molecular weight is 427.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A series of derivatives synthesized from 2-thioxothiazolidin-4-one showed good to moderate antimicrobial activity against gram-positive and gram-negative bacteria. Among these, certain compounds demonstrated particularly good activity, comparable to standard drugs like Ampicillin (PansareDattatraya & Devan, 2015).

Anticancer and Antimicrobial Properties

  • Several carboxylic acid derivatives of this compound synthesized in water exhibited high antibacterial and antifungal activity. Some of these derivatives also showed significant activity against human breast cancer cell lines (Pansare et al., 2019).

Potential Antifungal Compounds

  • Rhodanineacetic acid derivatives prepared as potential antifungal compounds showed varying levels of activity against several fungal species, with one particular derivative strongly inhibiting the growth of multiple Candida species (Doležel et al., 2009).

Aldose Reductase Inhibition

  • Derivatives of this compound were identified as potent inhibitors of aldose reductase, an enzyme involved in diabetic complications, showing higher potency than the standard drug epalrestat. Molecular docking simulations suggested potential modifications to improve efficacy and selectivity (Kučerová-Chlupáčová et al., 2020).

Anti-inflammatory Properties

  • Certain thiazolidin-5-yl acetic acid derivatives were synthesized and evaluated for their anti-inflammatory activity, showing promising results in both in vitro and in vivo models. Molecular docking studies provided insights into their binding affinities towards human serum albumin (Nikalje et al., 2015).

Antileukemic Activity

  • Novel pyrrolidinedione-thiazolidinone hybrids were synthesized, with one compound in particular showing good and selective antiproliferative action against leukemia cell lines. This highlights the potential of these derivatives for antileukemic therapy (Kryshchyshyn et al., 2020).

properties

IUPAC Name

2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO8S2/c1-24-10-4-8(5-11(25-2)14(10)26-3)6-12-15(21)18(17(27)28-12)9(16(22)23)7-13(19)20/h4-6,9H,7H2,1-3H3,(H,19,20)(H,22,23)/b12-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHCRUZLJFONHM-SDQBBNPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)succinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.